molecular formula C7H8O2 B14454257 (Oxepin-2-yl)methanol CAS No. 77023-00-8

(Oxepin-2-yl)methanol

Cat. No.: B14454257
CAS No.: 77023-00-8
M. Wt: 124.14 g/mol
InChI Key: WYVIEBGOMVUBPE-UHFFFAOYSA-N
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Description

(Oxepin-2-yl)methanol is an organic compound that features an oxepin ring, a seven-membered oxygen-containing heterocycle, with a methanol group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxepin-2-yl)methanol typically involves the formation of the oxepin ring followed by the introduction of the methanol group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions can yield the oxepin framework . The methanol group can then be introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. Specific details on industrial methods are less commonly disclosed due to proprietary processes.

Chemical Reactions Analysis

Types of Reactions

(Oxepin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxepin ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The hydrogen atoms on the oxepin ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield oxepin-2-carboxylic acid, while reduction of the oxepin ring can produce dihydrooxepin derivatives.

Scientific Research Applications

(Oxepin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (Oxepin-2-yl)methanol and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, certain oxepin derivatives inhibit the enzyme PARP1, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Oxepin-2-yl)methanol is unique due to its specific functionalization with a methanol group, which can influence its reactivity and potential applications. Its relatively simple structure compared to more complex oxepin derivatives makes it a versatile intermediate in synthetic chemistry.

Properties

77023-00-8

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

oxepin-2-ylmethanol

InChI

InChI=1S/C7H8O2/c8-6-7-4-2-1-3-5-9-7/h1-5,8H,6H2

InChI Key

WYVIEBGOMVUBPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(OC=C1)CO

Origin of Product

United States

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